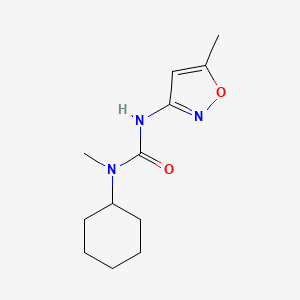
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT belongs to the class of thiophene derivatives, which are widely used in the synthesis of organic materials, such as conducting polymers, OLEDs, and solar cells. Additionally, we will list future directions for MPPT research.
Scientific Research Applications
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been used as a building block in the synthesis of conducting polymers, which have applications in electronic devices, such as transistors, sensors, and solar cells. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been investigated for its potential use in OLEDs, which are used in displays and lighting applications.
In medicinal chemistry, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been studied for its potential as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Mechanism of Action
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has potent antioxidant and anti-inflammatory properties. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to protect cells from oxidative stress-induced damage and to reduce inflammation in various cell types. In vivo studies have shown that N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide can improve cognitive function and reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide research. One direction is to investigate the potential of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide and to optimize its pharmacokinetics and pharmacodynamics. Another direction is to explore the use of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in organic electronics and optoelectronics. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has shown promise as a building block in the synthesis of conducting polymers and OLEDs, and further studies are needed to optimize its properties for these applications. Finally, future studies could investigate the potential of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in other fields, such as agriculture and environmental remediation.
Synthesis Methods
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide involves the reaction between 2-methyl-6-propan-2-ylphenol and thiophene-3-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in high yield and purity. The synthesis of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been optimized by various researchers to improve its efficiency and yield.
properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10(2)13-6-4-5-11(3)14(13)16-15(17)12-7-8-18-9-12/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSCVIWVMRYIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)



![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)

